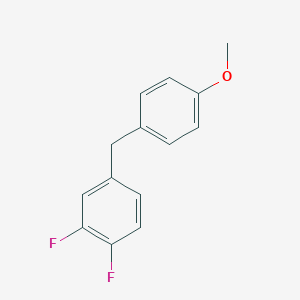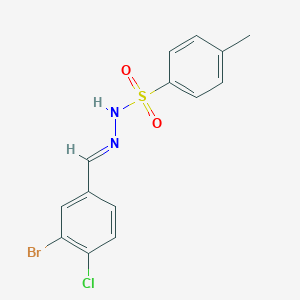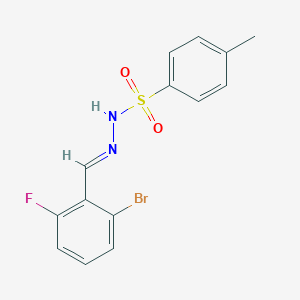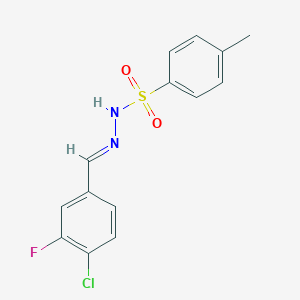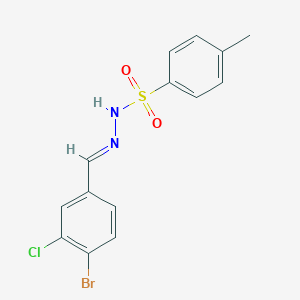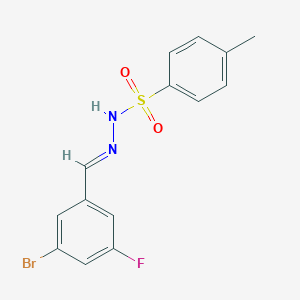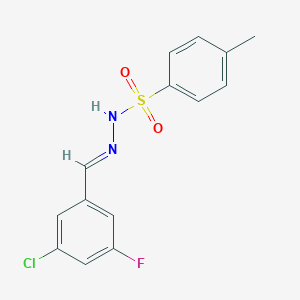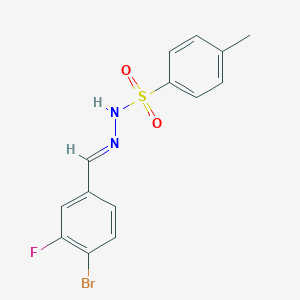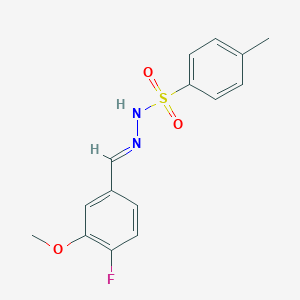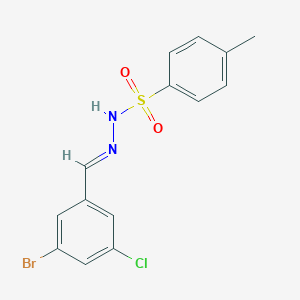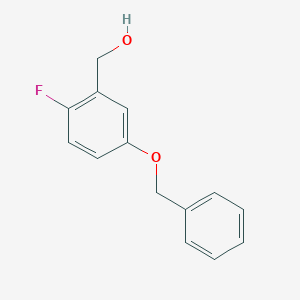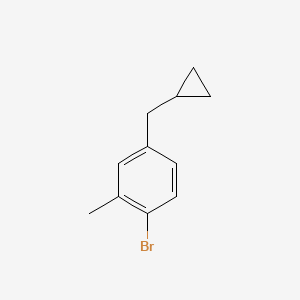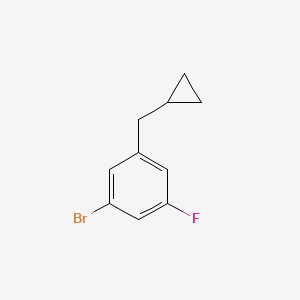
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” is an organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds. It has a bromine atom attached at the 1st position, a fluorine atom at the 5th position, and a cyclopropylmethyl group (a three-carbon ring attached to a methyl group) at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the halogen atoms (bromine and fluorine), and the attachment of the cyclopropylmethyl group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The benzene ring in the molecule contributes to its stability and dictates many of its reactions. The bromine and fluorine atoms are halogens and are likely involved in reactions as leaving groups. The cyclopropylmethyl group could potentially participate in ring-opening reactions .Chemical Reactions Analysis
The compound could undergo various reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction. The benzene ring could undergo electrophilic aromatic substitution reactions. The cyclopropyl group could participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable and nonpolar. It is likely to have a higher boiling point and melting point compared to non-halogenated aromatic compounds .作用機序
Target of Action
Similar compounds are often used in organic synthesis as alkylating agents , suggesting that this compound may interact with a variety of biological macromolecules.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in the compound can be displaced by a nucleophile, such as a protein, DNA, or RNA molecule, leading to the formation of a covalent bond .
Biochemical Pathways
Similar brominated compounds have been shown to participate in various reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. If this compound behaves similarly, it could potentially interfere with various biochemical pathways by modifying the structure of key biomolecules.
Pharmacokinetics
They can distribute widely in the body, particularly in fatty tissues due to their lipophilic nature. Metabolism often involves the replacement of the halogen atoms with hydroxyl groups, and excretion can occur via the urine or feces .
Result of Action
Based on the properties of similar compounds, it could potentially react with various biomolecules, leading to changes in their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity. Moreover, the compound’s effects can also be influenced by the characteristics of the biological system it interacts with, including the types of cells and tissues present, their metabolic activities, and the presence of various biomolecules .
Safety and Hazards
As with any chemical compound, handling “1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity, which are not provided in the available data .
特性
IUPAC Name |
1-bromo-3-(cyclopropylmethyl)-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGZWOHNUQYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(cyclopropylmethyl)-5-fluorobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

